(2S)-2-({[(1S)-1-{3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl}-2-carbamoylethyl]carbamoyl}amino)-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurigene 1 is a peptidomimetic small-molecule inhibitor developed by Aurigene Discovery Technologies. It is designed to target immune checkpoint pathways, specifically the programmed cell death protein 1 (PD-1) and V-domain Ig suppressor of T cell activation (VISTA) pathways. This compound has shown potential in cancer immunotherapy by modulating the immune response to target and eliminate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aurigene 1 involves multiple steps, including peptide synthesis and chemical modifications to enhance its stability and efficacy. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general peptide synthesis techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are likely employed .
Industrial Production Methods
Industrial production of Aurigene 1 would involve scaling up the synthetic process while ensuring consistency, purity, and compliance with regulatory standards. This typically includes optimization of reaction conditions, purification processes, and quality control measures to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Aurigene 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Aurigene 1 has several scientific research applications, particularly in the fields of:
Chemistry: Used as a tool compound to study the PD-1 and VISTA pathways.
Biology: Investigated for its effects on immune cell function and signaling pathways.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets
Mechanism of Action
Aurigene 1 exerts its effects by binding to the PD-1 and VISTA proteins, thereby blocking their interaction with their respective ligands. This inhibition prevents the downregulation of immune responses, allowing T cells to effectively target and eliminate cancer cells. The compound’s mechanism involves the formation of a defective ternary complex, which disrupts the signaling pathways that suppress immune activity .
Comparison with Similar Compounds
Similar Compounds
BMS-103: A small-molecule inhibitor developed by Bristol-Myers Squibb targeting the PD-1 pathway.
BMS-142: Another PD-1 pathway inhibitor from Bristol-Myers Squibb.
AUNP-12: A peptide therapeutic targeting the PD-1 pathway, developed by Aurigene Discovery Technologies
Uniqueness of Aurigene 1
Aurigene 1 is unique due to its dual inhibition of both the PD-1 and VISTA pathways, which enhances its efficacy in modulating immune responses. Unlike some other inhibitors, Aurigene 1 does not show acute cytotoxicity, making it a safer option for therapeutic use .
Properties
Molecular Formula |
C12H20N6O7 |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24) |
InChI Key |
HFOBENSCBRZVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.